5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit α-glucosidase , a key enzyme in carbohydrate metabolism . They have also been associated with the Stress-activated protein kinase 2a (p38 alpha) , which plays an important role in cellular responses to extracellular stimuli .
Mode of Action
Compounds with similar structures have been reported to inhibit the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to monoamine oxidase . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
The p38 MAPK pathway, associated with the Stress-activated protein kinase 2a (p38 alpha), is an important regulator of protein turnover . For example, CFLAR, an inhibitor of TNF-induced apoptosis, has its proteasome-mediated degradation regulated by p38 MAPK phosphorylation . Similarly, MAPK14 phosphorylates the ubiquitin ligase SIAH2, regulating its activity towards EGLN3 .
Result of Action
Similar compounds have been reported to have significant antibacterial activity against salmonella typhi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the dichlorophenyl group.
5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: Similar structure but has only one chlorine atom on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVARRCNLKYNSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195186 | |
Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792953-01-6 | |
Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792953-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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